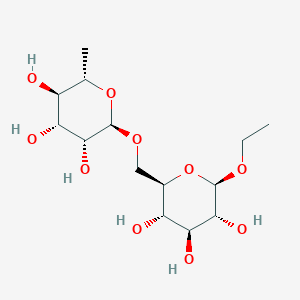
Ethyl 6-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is a glycoside compound that consists of an ethyl group attached to a glucopyranoside moiety, which is further linked to a 6-deoxy–L-mannopyranosyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a 6-deoxy–L-mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction conditions usually include anhydrous solvents like dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and yield, as well as the mild reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new glycoside derivatives with different alkyl or aryl groups.
科学的研究の応用
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of glycosidases and glycosyltransferases, affecting glycosylation processes in cells. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses.
類似化合物との比較
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can be compared with other glycosides such as:
Rutinose: 6-O-(α-L-Rhamnopyranosyl)-D-glucose
Frangulin A: 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone
Isoverbascoside: (E)-2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-(3-(3,4-dihydroxyphenyl)-β-D-glucopyranoside
Uniqueness
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is unique due to its specific ethyl group attachment and the presence of the 6-deoxy–L-mannopyranosyl moiety, which imparts distinct chemical and biological properties compared to other glycosides.
特性
分子式 |
C14H26O10 |
|---|---|
分子量 |
354.35 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14+/m0/s1 |
InChIキー |
JHWGIVYORFJYGB-AHTAASICSA-N |
異性体SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
正規SMILES |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


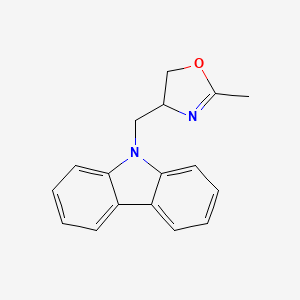
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
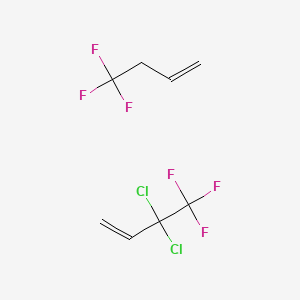
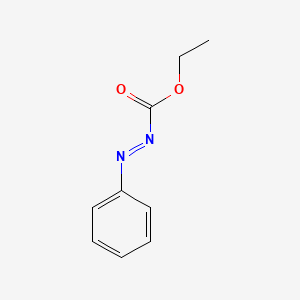


![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
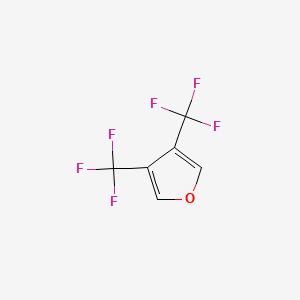
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)

![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)

